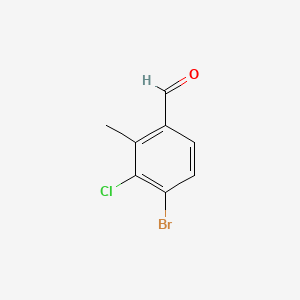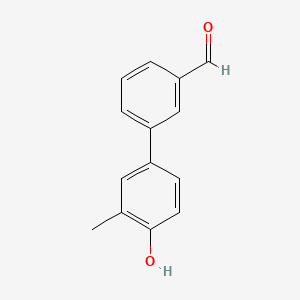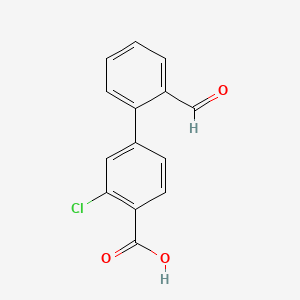![molecular formula C14H24N2O4 B581619 2-Azaspiro[3.3]heptane hemioxalate CAS No. 1365639-13-9](/img/structure/B581619.png)
2-Azaspiro[3.3]heptane hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Azaspiro[3.3]heptane hemioxalate” is a chemical compound with the molecular formula C14H24N2O4 . It has a molecular weight of 284.35 g/mol . This compound is a mixture or salt, and its conformer generation is disallowed .
Molecular Structure Analysis
The InChI code for “2-Azaspiro[3.3]heptane hemioxalate” is InChI=1S/2C6H11N.C2H2O4/c2*1-2-6 (3-1)4-7-5-6;3-1 (4)2 (5)6/h2*7H,1-5H2; (H,3,4) (H,5,6) . Its InChIKey is BNWFMJVKAIJDRK-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1CC2 (C1)CNC2.C1CC2 (C1)CNC2.C (=O) (C (=O)O)O .
Physical And Chemical Properties Analysis
The compound has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 284.17360725 g/mol . The Topological Polar Surface Area is 98.7 Ų . The Heavy Atom Count is 20 . The compound has a Formal Charge of 0 . The Complexity of the compound is 150 .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Drug Research
2-Azaspiro[3.3]heptane hemioxalate and related norbornane compounds have gained importance in pharmaceutical research due to their unique molecular shapes and the fixed positions of their substituents. These features make them suitable test molecules for studying structure-activity relationships. Their voluminous, bicyclic carbon skeletons have been explored for various medicinal applications, highlighting their potential in drug discovery and development processes (Buchbauer & Pauzenberger, 1991).
Antidepressant Drug Development
Serotonin receptor agonists, including azapirones structured similarly to 2-Azaspiro[3.3]heptane compounds, have been studied for their antidepressant effects. Clinical and preclinical studies support the efficacy of these compounds as antidepressants, demonstrating the role of serotonin receptors in mental health disorders. The selective action of these compounds on serotonin receptors underscores their potential in antidepressant therapy and their significance in understanding neurotransmission processes (Burrows, Norman, & Judd, 1991).
Anticancer Agents
Isoxazoline derivatives, similar in heterocyclic structure to 2-Azaspiro[3.3]heptane, have been identified in natural sources and synthetic pathways as potential anticancer agents. These compounds have shown promising anticancer activities, including inhibiting cancer cell proliferation and tumor growth. The structural-activity relationship and stereochemical aspects significantly influence their anticancer efficacy, making these classes of compounds an important area for ongoing cancer research (Kaur, Kumar, Sharma, & Gupta, 2014).
Sustainable Extraction Solvents
2-Methyloxolane, related to 2-Azaspiro[3.3]heptane in terms of being a bio-based solvent, has been explored for the green extraction of natural products and food ingredients. This highlights the environmental and technological relevance of developing sustainable extraction processes using bio-based solvents. Such innovations contribute to reducing the environmental impact of chemical processes and support the shift towards green chemistry (Rapinel et al., 2020).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has Acute oral toxicity, Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the Target Organs being the Respiratory system .
Eigenschaften
IUPAC Name |
2-azaspiro[3.3]heptane;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFMJVKAIJDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.C1CC2(C1)CNC2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[3.3]heptane hemioxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

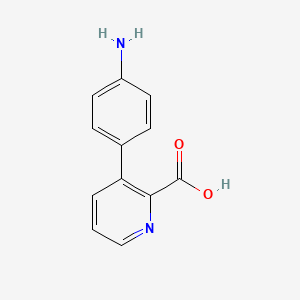
![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)
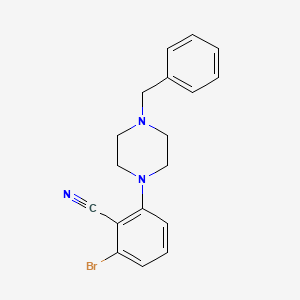
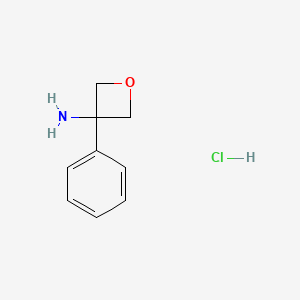
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)

![4-[(4-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B581550.png)

